molecular formula C14H14ClN5O4S B2511604 3-[4-amino-3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid CAS No. 896170-32-4

3-[4-amino-3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid

Cat. No.: B2511604
CAS No.: 896170-32-4
M. Wt: 383.81
InChI Key: KYNPUPXELFHVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-amino-3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a potent and cell-active inhibitor of geranylgeranyltransferase I (GGTase-I), a key enzyme in the protein prenylation pathway. This compound acts as a novel, non-thiol multisubstrate analog that competitively binds to the GGTase-I enzyme, effectively blocking the geranylgeranylation of target proteins such as RAP1A . The disruption of this post-translational modification is critical for the proper membrane localization and function of numerous signaling proteins. Consequently, this inhibitor serves as a valuable pharmacological tool for investigating the role of geranylgeranylation in cellular processes, including cytoskeletal organization, cell proliferation, and vesicular trafficking. Its research applications are particularly significant in the field of oncology and inflammation, as inhibition of GGTase-I has been shown to induce apoptosis and suppress the growth of various human tumor cells , and it has been evaluated in models of rheumatoid arthritis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[4-amino-3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O4S/c15-8-2-1-3-9(6-8)17-11(21)7-25-14-19-18-10(4-5-12(22)23)13(24)20(14)16/h1-3,6H,4-5,7,16H2,(H,17,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNPUPXELFHVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-amino-3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid typically involves multiple steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl derivative is introduced to the triazine ring.

    Attachment of the propanoic acid moiety: This can be done through esterification or amidation reactions, depending on the starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the triazine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C14H15ClN4O3SC_{14}H_{15}ClN_4O_3S, with a molecular weight of approximately 328.81 g/mol. The structure features a triazinyl moiety, which is significant for its biological activity.

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has indicated that derivatives of triazine compounds exhibit significant antitumor activity by inhibiting various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Inhibition of Tumor Growth

A study published in Cancer Research demonstrated that compounds similar to 3-[4-amino-3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid effectively inhibited tumor growth in murine models. The results showed a marked reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent against malignancies .

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study: Modulation of Inflammatory Pathways

Research highlighted in Journal of Medicinal Chemistry indicated that the compound could inhibit key inflammatory mediators such as TNF-alpha and IL-6, leading to reduced inflammation in animal models . This suggests that it may serve as a basis for developing new anti-inflammatory therapies.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes and inhibit growth.

Case Study: Antibacterial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be notably low, indicating potent antibacterial properties .

Biological Activity

3-[4-amino-3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Overview

The compound consists of a triazinone core with multiple functional groups that contribute to its biological properties. The key structural features include:

  • Triazine ring : Imparts stability and potential interaction sites for biological targets.
  • Amino group : May enhance solubility and bioactivity.
  • Chlorophenyl moiety : Known to influence the pharmacokinetics and binding affinity to receptors.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of triazine have been shown to possess antibacterial and antifungal properties. In vitro studies demonstrated that these compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor effects. Analogous compounds have been evaluated for their cytotoxicity against cancer cell lines. For example, a related triazine derivative was found to induce apoptosis in human cancer cells through the activation of caspase pathways . This suggests that this compound could be explored further for its potential in cancer therapy.

Neuroprotective Effects

The compound's structure may also confer neuroprotective properties. Research on related amino acids has shown their ability to modulate neurotransmitter systems and protect against excitotoxicity. For instance, studies involving AMPA receptor modulation indicate that similar compounds can mitigate neuronal damage induced by glutamate . This opens avenues for investigating the neuroprotective mechanisms of the compound.

Synthesis and Evaluation

A study focused on synthesizing derivatives of triazine compounds reported promising results regarding their biological activities. The synthesized compounds were evaluated for their antimicrobial and cytotoxic effects in various assays. The results indicated that modifications in the side chains significantly influenced their activity profiles .

In Vivo Studies

In vivo studies assessing the pharmacodynamics and pharmacokinetics of similar triazine derivatives revealed significant insights into their therapeutic potential. For instance, administration of these compounds in animal models demonstrated a reduction in tumor growth and improved survival rates compared to control groups .

Data Table: Biological Activities

Activity TypeCompound ReferenceEffectivenessMechanism of Action
Antimicrobial Effective against certain bacteria and fungiInhibition of cell wall synthesis
Antitumor Induces apoptosis in cancer cellsActivation of caspase pathways
Neuroprotective Reduces neuronal damage from excitotoxicityModulation of AMPA receptors

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) 3,5-Dichlorophenyl Analogs
  • Compound from :
    • Structure: 3,5-Dichlorophenyl instead of 3-chlorophenyl.
    • Formula: C₁₄H₁₃Cl₂N₅O₄S (MW: 418.25 g/mol).
    • Key Differences:
  • Additional chlorine atom increases lipophilicity (higher logP).
  • Enhanced steric bulk may affect binding to biological targets.
    • Synthesis: Likely derived from 3,5-dichloroaniline via carbamoylation and coupling .
b) Hydroxy vs. Oxo Triazine Modifications
  • Compound from :
    • Structure: 5-hydroxy-1,2,4-triazin-6-yl instead of 5-oxo-4,5-dihydro-1,2,4-triazin-6-yl.
    • Formula: C₁₄H₁₂Cl₂N₄O₄S (MW: 403.2 g/mol).
    • Key Differences:
  • Reduced oxidation state at position 5 alters electronic properties.
    • Implications: May exhibit different solubility or metabolic stability .

Triazine and Acetamide Substituent Variations

a) Methyl and Isopropylphenyl Derivatives
  • Compound from :
    • Structure: Methyl group at triazine position 6 and isopropylphenyl acetamide.
    • Formula: C₁₄H₁₈N₅O₂S (MW: 328.39 g/mol).
    • Key Differences:
  • Isopropyl group introduces significant hydrophobicity.
  • Methyl substitution may stabilize the triazine ring.
    • Applications: Structural analogs like this are often explored as enzyme inhibitors or agrochemicals .

Functional Group Modifications in Related Compounds

  • Sulfamoylphenyl Derivatives (): Example: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (). Key Features:
  • Sulfamoyl group enhances water solubility.
  • Hydrazinylidene moiety enables chelation or redox activity. Synthesis: Coupling of diazonium salts with cyanoacetanilides .

Structural and Property Comparison Table

Compound Description Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₄H₁₃ClN₅O₄S 382.8 3-Chlorophenyl, 5-oxo triazine Moderate lipophilicity, acidic (COOH)
3,5-Dichlorophenyl Analog () C₁₄H₁₃Cl₂N₅O₄S 418.25 3,5-Dichlorophenyl Higher logP, increased steric bulk
5-Hydroxy Triazine Analog () C₁₄H₁₂Cl₂N₄O₄S 403.2 5-hydroxy triazine Enhanced H-bonding, potential acidity
Methyl/Isopropylphenyl Derivative () C₁₄H₁₈N₅O₂S 328.39 Methyl triazine, isopropylphenyl High hydrophobicity

Q & A

Basic Research Questions

Q. What are the key strategies for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires iterative experimentation guided by computational reaction path searches (e.g., quantum chemical calculations) to predict intermediate stability and transition states. For example, coupling reactions involving sulfanyl and carbamoyl groups (as seen in structurally similar triazine derivatives) benefit from adjusting reaction temperatures (80–120°C) and catalysts like Pd/C or CuI . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) can enhance purity. Monitoring by HPLC (C18 column, acetonitrile/water gradient) ensures quality control .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to the triazinone ring (δ 8.2–8.5 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) and the 3-chlorophenyl group (δ 7.3–7.6 ppm).
  • IR : Identify the amide I band (~1650 cm⁻¹) and sulfanyl stretch (~650 cm⁻¹).
  • HRMS : Use ESI+ mode to confirm the molecular ion [M+H]⁺ (calculated m/z ~464.08). Cross-validate with X-ray crystallography if single crystals are obtainable (as demonstrated for analogous triazinone derivatives) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as sulfanyl group substitution or carbamoyl hydrolysis. Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations assess binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases. For example, docking scores < -7.0 kcal/mol suggest strong binding, which can be validated via enzyme inhibition assays (IC₅₀ measurements) .

Q. How can contradictory data on the compound’s biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

  • Methodological Answer : Perform dose-response studies (0.1–100 µM) across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity, HeLa for cytotoxicity). Use RNA sequencing to identify differentially expressed genes and pathways (e.g., NF-κB vs. apoptosis markers). Cross-reference with structural analogs (e.g., 3-{[5-(4-chlorophenyl)-triazol-3-yl]sulfanyl}propanamide derivatives) to isolate substituent-specific effects .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2.0–7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS.
  • Thermal Stability : Heat to 40–60°C for 48 hours; assess decomposition products.
  • Oxidative Stress : Expose to H₂O₂ (0.3% v/v) to evaluate sulfanyl group susceptibility .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic clearance) be modeled preclinically?

  • Methodological Answer : Use in silico tools like SwissADME to predict LogP (~2.5), solubility (<0.1 mg/mL), and CYP450 metabolism. Validate with in vitro assays:

  • Caco-2 Permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates oral absorption potential.
  • Microsomal Stability : Incubate with liver microsomes (human/rat); calculate half-life (t½) using LC-MS/MS .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing dose-dependent effects in enzyme inhibition studies?

  • Methodological Answer : Fit dose-response curves to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For outliers, apply Grubbs’ test (α = 0.05). Report confidence intervals (95%) to quantify uncertainty .

Q. How can researchers address discrepancies between computational predictions and experimental results in SAR studies?

  • Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., solvation effects, protonation states). Validate with mutagenesis studies (e.g., alanine scanning of target protein residues) to confirm binding interactions. Use free-energy perturbation (FEP) calculations to refine affinity predictions .

Ethical and Regulatory Considerations

Q. What protocols ensure compliance with ethical standards when handling this compound in biological research?

  • Methodological Answer : Adhere to OECD Guidelines for Chemical Safety Testing (e.g., GHS classification for acute toxicity). Use institutional biosafety committees (IBCs) to review protocols involving cell lines or animal models. Document Material Safety Data Sheets (MSDS) for hazards like skin/eye irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.